(3-Fluoropyrrolidin-3-yl)methanol
Description
Significance of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of carbon-fluorine bonds, has transitioned from a niche area to a mainstream discipline, particularly within the pharmaceutical and agrochemical industries. acs.org The introduction of fluorine into organic molecules is a widely employed strategy to enhance a variety of properties, making it a "magic bullet" in drug development. nih.gov
The substitution of a hydrogen atom or a hydroxyl group with fluorine can induce significant changes in a molecule's physicochemical profile. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å versus 1.20 Å for hydrogen) allow it to act as a bioisostere of hydrogen while exerting powerful electronic effects. informahealthcare.comnih.gov These effects can modulate a molecule's acidity/basicity (pKa), lipophilicity, metabolic stability, and conformational preferences. informahealthcare.comnih.govsci-hub.se For instance, the introduction of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing a drug's pharmacokinetic profile. nih.govresearchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance a molecule's in vivo half-life. nih.gov
Table 1: Modulatory Effects of Fluorine on Molecular Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| pKa | Generally decreases the basicity of nearby amines. | The strong electron-withdrawing nature of fluorine reduces electron density on the nitrogen atom. nih.govresearchgate.net |
| Lipophilicity | Can increase or decrease depending on the molecular context. lincoln.ac.uk | Fluorine is more lipophilic than hydrogen, but its introduction can alter the overall dipole moment of the molecule. nih.gov |
| Metabolic Stability | Often increases. | The high strength of the C-F bond can prevent enzymatic oxidation at that position. nih.gov |
| Conformation | Can induce specific conformational preferences. | Through steric and stereoelectronic effects like the gauche effect. beilstein-journals.org |
| Binding Affinity | Can enhance interactions with biological targets. | Fluorine can participate in favorable interactions such as hydrogen bonds and dipole-dipole interactions. |
The deliberate placement of fluorine atoms within a lead compound is a key strategy in medicinal chemistry to refine its pharmacological properties. nih.gov This can range from the introduction of a single fluorine atom to the use of fluorinated functional groups like the trifluoromethyl (-CF3) group. nih.gov The goal is to enhance potency, selectivity, and pharmacokinetic parameters. A significant portion of modern pharmaceuticals contains fluorine, a testament to the success of this approach. acs.org The synthesis of chiral fluorinated building blocks is of particular importance, as stereochemistry plays a crucial role in biological activity. mdpi.combeilstein-journals.org
The Pyrrolidine (B122466) Scaffold as a Foundation for Chemical Exploration
The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Its structural features make it an ideal starting point for the design of new therapeutic agents.
The pyrrolidine motif is a common structural feature in a vast array of natural products, including many alkaloids, and is also a key component of the amino acid proline. researchgate.netnih.gov This prevalence has inspired the synthesis of a multitude of synthetic pyrrolidine-containing compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system-acting agents. nih.gov
Table 2: Examples of Pyrrolidine-Containing Bioactive Molecules
| Compound Type | Example | Significance |
|---|---|---|
| Natural Products | Nicotine | A well-known alkaloid with complex biological effects. nih.gov |
| (–)-Swainsonine | An indolizidine alkaloid with anticancer and antiviral properties. researchgate.net | |
| Synthetic Drugs | Vildagliptin | An antidiabetic drug that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov |
| Aniracetam | A nootropic drug with a pyrrolidinone structure. google.com | |
| Research Compounds | Fluoroprolines | Used to study and modulate the stability and folding of peptides and proteins. nih.gov |
The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can be exploited in drug design. nih.gov The ring can adopt various "envelope" and "twist" conformations, and the introduction of substituents can lock the ring into a specific conformation. acs.orgfrontiersin.org This conformational control is critical for optimizing interactions with biological targets. The stereocenters within the pyrrolidine ring also allow for fine-tuning of a molecule's three-dimensional shape, which is essential for enantioselective recognition by proteins. researchgate.net
Position of (3-Fluoropyrrolidin-3-yl)methanol within Fluorinated Pyrrolidine Chemistry
This compound represents a specific and strategic combination of the structural features discussed above. The placement of a fluorine atom and a hydroxymethyl group on the same carbon (C3) of the pyrrolidine ring creates a chiral center with unique properties.
The fluorine atom at the C3 position is expected to influence the basicity of the pyrrolidine nitrogen and the conformational preferences of the ring. researchgate.netnih.gov Studies on 3-fluoropyrrolidine (B48656) have shown that the fluorine substituent can significantly impact the ring's pucker and the orientation of the N-H bond. researchgate.netnih.gov The hydroxymethyl group provides a handle for further functionalization or for hydrogen bonding interactions with a biological target.
The synthesis of this compound is not trivial and likely requires stereoselective methods to control the configuration of the C3 chiral center. researchgate.net Approaches could involve the fluorination of a suitable pyrrolidine precursor or the construction of the ring from a fluorinated building block. nih.govresearchgate.net This compound serves as a valuable building block for the synthesis of more complex molecules, allowing for the exploration of the chemical space around the fluorinated pyrrolidine scaffold. whiterose.ac.uk Its structure is a prime example of how the principles of organofluorine chemistry and heterocyclic chemistry can be merged to create novel molecules with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGZQDBFUFMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306807 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-33-8 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273566-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies Towards 3 Fluoropyrrolidin 3 Yl Methanol and Analogous Architectures
Strategies for Carbon-Fluorine Bond Formation at the C-3 Position of Pyrrolidines
The targeted installation of a fluorine atom at the C-3 position of a pyrrolidine (B122466) ring is a key synthetic hurdle. Various methods have been developed, broadly categorized into electrophilic, nucleophilic, and halofluorination approaches.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond have become the preferred choice due to their relative stability and safety compared to elemental fluorine or reagents with an oxygen-fluorine bond. wikipedia.org
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgyoutube.com The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an S(_N)2 pathway or a single-electron transfer (SET) process. wikipedia.org
For the synthesis of 3-fluoropyrrolidines, electrophilic fluorination can be applied to suitable pyrrolidine precursors. For instance, the fluorination of allylsilanes bearing a nitrogen nucleophile with an electrophilic fluorine source can lead to the formation of 3-fluoropyrrolidines after a subsequent iodocyclization step. nih.gov This method has been shown to provide good diastereoselectivity. nih.gov Another approach involves the fluorination of β-diketo esters with Selectfluor® to create an α-fluoro ester, which can then be converted into a fluorinated olefin and subsequently cyclized to form the 3-fluoropyrrolidine (B48656) ring. researchgate.net
| Reagent Class | Example Reagent | Key Features |
| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Effective and commonly used for electrophilic fluorination. wikipedia.org |
| N-F Reagents | Selectfluor® | A powerful electrophilic fluorinating agent, often used in the synthesis of fluorinated heterocyles. nih.gov |
Nucleophilic Fluorination Routes
Nucleophilic fluorination offers an alternative strategy for introducing fluorine. This method typically involves the displacement of a leaving group by a fluoride (B91410) ion source. acsgcipr.org Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgnih.gov
The efficiency of nucleophilic fluorination can be hampered by the low solubility and high basicity of fluoride salts. ucla.edu To overcome these challenges, phase-transfer catalysts are often employed in conjunction with metal fluoride salts. acsgcipr.org The development of anhydrous fluoride sources like tetramethylammonium (B1211777) fluoride (Me(_4)NF) has also provided a more reactive option for these transformations. nih.gov
In the context of pyrrolidine synthesis, nucleophilic fluorination can be used in S(_N)Ar reactions of appropriately substituted aromatic precursors or in the ring-opening of epoxides and aziridines with a fluoride source. ucla.eduacs.org The development of catalytic methods for nucleophilic fluorination, including transition-metal catalysis and organocatalysis, continues to expand the scope and applicability of this approach. ucla.edu
| Fluoride Source | Key Features |
| Alkali Metal Fluorides (e.g., KF, CsF) | Inexpensive but can have low solubility and high basicity. nih.govucla.edu |
| Tetrabutylammonium Fluoride (TBAF) | A common and effective fluoride source, often used in anhydrous form. acsgcipr.org |
| Tetramethylammonium Fluoride (Me(_4)NF) | A highly reactive, anhydrous fluoride source. nih.gov |
Halofluorination Reactions (e.g., Bromofluorination)
Halofluorination reactions, such as bromofluorination, provide a pathway to introduce both a halogen and a fluorine atom across a double bond. This method can be a key step in the synthesis of fluorinated pyrrolidines.
One reported strategy involves the bromofluorination of alkenyl azides. researchgate.net The resulting bromofluorinated intermediate can then be reduced to the corresponding amine, which subsequently undergoes cyclization to form the 3-fluorinated pyrrolidine ring. researchgate.net This approach has been successfully applied to the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine. researchgate.net
Stereoselective Synthesis of (3-Fluoropyrrolidin-3-yl)methanol Enantiomers and Diastereomers
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. beilstein-journals.org Chiral pool synthesis and asymmetric organocatalysis are two powerful strategies for accessing enantiomerically enriched fluorinated pyrrolidines.
Chiral Pool Approaches Utilizing Amino Alcohols
The chiral pool approach leverages readily available, enantiomerically pure starting materials, such as amino acids and their derivatives, to construct complex chiral molecules. mdpi.comuh.edu Amino alcohols, which can be derived from the reduction of amino acids, are particularly valuable chiral building blocks. nih.govnih.govnih.gov
For instance, L-proline, a naturally occurring amino acid, can be reduced to (S)-prolinol, which serves as a versatile starting material for the synthesis of various pyrrolidine-containing drugs. nih.gov Similarly, other amino acids can be converted to their corresponding amino alcohols, providing a diverse range of chiral synthons. nih.gov These chiral amino alcohols can then be elaborated through various synthetic transformations to introduce the desired fluorine and hydroxymethyl groups, ultimately leading to the stereoselective synthesis of this compound enantiomers.
| Chiral Starting Material | Derivative | Application |
| L-Proline | (S)-Prolinol | A key starting material for many pyrrolidine-containing drugs. nih.gov |
| Amino Acids | Chiral Amino Alcohols | Versatile building blocks for stereoselective synthesis. nih.govnih.gov |
Asymmetric Organocatalysis in Pyrrolidine Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidines. mdpi.comnih.gov Chiral pyrrolidine-based organocatalysts, often derived from proline, have been successfully employed in a variety of asymmetric transformations. mdpi.comacs.org
Organocatalytic methods can be used to construct the pyrrolidine ring with high stereocontrol. For example, asymmetric cascade reactions catalyzed by cinchona-derived bifunctional amino-squaramide catalysts have been developed for the synthesis of highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org Additionally, asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes, catalyzed by transition metals or organocatalysts, represent a powerful method for the stereocontrolled synthesis of pyrrolidines. nih.govrsc.org These strategies can be adapted to incorporate a fluorine atom, providing access to enantioenriched fluorinated pyrrolidines.
| Catalysis Type | Catalyst Example | Application |
| Asymmetric Organocatalysis | Cinchonidine derived amino-squaramide | Synthesis of highly substituted pyrrolidines. rsc.org |
| Asymmetric Organocatalysis | Proline and its derivatives | Widely used in various asymmetric transformations. mdpi.comacs.org |
| Transition Metal Catalysis | Copper(I)/(S)-DTBM-segphos | Asymmetric 1,3-dipolar cycloaddition for the synthesis of fluorinated pyrrolidines. rsc.org |
Metal-Catalyzed Asymmetric Hydrogenation and Dynamic Kinetic Resolution
Metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. nih.gov For the synthesis of enantiopure this compound, a key strategy involves the asymmetric reduction of a prochiral precursor, such as an N-protected 3-fluoro-3-(formyl)pyrrolidine or the corresponding keto ester. A more sophisticated and efficient approach combines this with Dynamic Kinetic Resolution (DKR), which allows for the conversion of a racemic starting material into a single desired enantiomer with a theoretical yield of up to 100%. wikipedia.orgprinceton.edu
The DKR process is particularly applicable to precursors like racemic β-keto lactams (e.g., N-protected 3-fluoro-pyrrolidin-3-one derivatives) or α-fluoro ketones. bohrium.comnih.gov In this process, a racemic starting material undergoes rapid, in-situ racemization between its enantiomers, while one enantiomer is selectively hydrogenated by a chiral catalyst. princeton.edu This continuous racemization of the substrate pool ensures that all of the starting material can be converted into the desired product. wikipedia.org
Iridium (Ir) and Rhodium (Rh) complexes are prominent catalysts for these transformations. acs.orgnih.gov Iridium catalysts bearing chiral spiro-aminophosphine (SpiroSAP) ligands have demonstrated exceptional efficiency and selectivity in the DKR of racemic β-keto lactams, affording chiral β-hydroxy lactams with excellent syn-diastereoselectivity and enantioselectivity (up to >99:1 dr, 99.9% ee). nih.gov This methodology could be directly applied to a racemic N-protected 3-fluoro-3-acylpyrrolidine. The synthesis of a key intermediate for the fluoroquinolone antibiotic premafloxacin (B1679077) has been successfully achieved using this method. nih.gov
Similarly, the DKR of α-fluoro ketones has been achieved using Iridium catalysts, providing access to chiral β-fluoro alcohols. bohrium.com DFT calculations have suggested that noncovalent interactions, such as a C-F···Na charge-dipole interaction, can be crucial for achieving high diastereomeric control in these reductions. bohrium.com Rhodium(III) catalysts, often used for asymmetric transfer hydrogenation with formic acid or isopropanol (B130326) as the hydrogen source, also represent a viable alternative for the reduction of ketone precursors. acs.orgrsc.orgnih.gov
Table 1: Representative Catalyst Performance in Asymmetric Hydrogenation and DKR of Analogous Ketones
| Catalyst/Ligand | Substrate Type | Product | d.r. | ee (%) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / SpiroSAP | Racemic β-Keto Lactam | syn-β-Hydroxy Lactam | >99:1 | 99.9 | nih.gov |
| Ir-SpiroOAP | α-Keto Amide | α-Hydroxy Amide | - | High | nih.gov |
| Rh(III) / Ts-DENEB | Racemic 3-Aryl-1-indanone | cis-3-Arylindanol | High | High | acs.org |
| Rh(III) / Josiphos | Aryl Perfluoroalkyl Ketone | Chiral Secondary Alcohol | - | up to 99 | researchgate.net |
Enantioselective Intramolecular Cyclization Reactions
Enantioselective intramolecular cyclization offers a distinct and powerful approach to constructing the chiral pyrrolidine ring from an acyclic precursor. mdpi.com This strategy involves designing a linear molecule that, under the influence of a chiral catalyst, cyclizes to form the desired heterocyclic product with high enantiopurity. This method is advantageous for its ability to build molecular complexity and control stereochemistry in a single, efficient step.
Several catalytic systems can be envisioned for the synthesis of this compound via this route. One potential strategy is an intramolecular Cope-type hydroamination catalyzed by a chiral thiourea (B124793) derivative. thieme-connect.com This approach has been successfully used to synthesize chiral N-hydroxypyrrolidines. The reaction proceeds through a dual hydrogen-bond stabilization of the transition state by the catalyst, which lowers the activation barrier and leads to excellent levels of enantioselectivity. thieme-connect.com An acyclic N-hydroxylamine precursor containing a fluorine atom and a tethered alkene could foreseeably be cyclized to form the core structure.
Another well-established method is the 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.orgresearchgate.net An intramolecular variant of this reaction could be designed where the azomethine ylide and the dipolarophile are part of the same molecule. Catalytic systems based on Copper(I) or Silver(I) with chiral ligands have been shown to control the stereochemical outcome of these cycloadditions effectively. mappingignorance.org The synthesis of functionalized pyrrolidines via intramolecular 1,3-dipolar silyl (B83357) nitronate cycloaddition has also been reported, providing a stereoselective route to highly substituted pyrrolidines. acs.org
Table 2: Examples of Enantioselective Intramolecular Cyclization for Pyrrolidine Synthesis
| Reaction Type | Catalyst/Promoter | Product Type | ee (%) | Reference |
|---|---|---|---|---|
| Cope-type Hydroamination | Chiral Thiourea | 2-Substituted-N-hydroxypyrrolidine | up to 98 | thieme-connect.com |
| 1,3-Dipolar Cycloaddition | Cu(I) or Ag(I) / Chiral Ligand | Substituted Pyrrolidine | High | mappingignorance.org |
| Silyl Nitronate Cycloaddition | - | Functionalized Pyrrolidine | High Stereoselectivity | acs.org |
Practical Synthesis Considerations
Multigram Scale Production Methodologies
Transitioning a synthetic route from laboratory scale to multigram or kilogram production introduces significant practical challenges. Methodologies that are successful on a small scale may not be viable for large-scale synthesis due to cost, safety, or operational constraints. The development of robust and scalable procedures is therefore critical for the practical supply of building blocks like this compound.
Reports on the multigram synthesis of structurally related compounds provide valuable insights. For instance, a procedure for synthesizing CHF₂O-containing pyrrolidines on a 10 to 30-gram scale has been developed starting from commercially available amino alcohols. thieme-connect.comthieme-connect.com Similarly, the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones, which serve as precursors to 3,3'-difluoropyrrolidines, has been achieved from inexpensive reagents in a short, three-step sequence. chemrxiv.org Another relevant study details two convenient and practical approaches for the multigram synthesis of novel spirocyclic α-proline building blocks, highlighting the use of simple transformations suitable for scale-up. chemrxiv.org
Key considerations for multigram production include:
Starting Material Availability and Cost: Utilizing readily available and cost-effective starting materials is paramount. chemrxiv.orgchemrxiv.org
Reaction Concentration and Heat Transfer: High-concentration reactions are preferred to maximize reactor throughput, but require careful management of heat generated during exothermic events.
Purification: Chromatography, while common in the lab, is often impractical and costly for large quantities. Crystallization, distillation, or extraction are preferred methods for purification on a multigram scale.
Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency, reduce waste, and lower operational costs. researchgate.net
Process Optimization for Enhanced Yields and Selectivity
Process optimization is a systematic approach to refining reaction conditions to maximize product yield and selectivity while minimizing costs and environmental impact. For the synthesis of a stereochemically complex molecule like this compound, optimizing for both chemical yield and stereoselectivity (enantio- and diastereoselectivity) is crucial.
Optimization efforts typically involve the systematic variation of key reaction parameters. For a metal-catalyzed hydrogenation, these parameters include catalyst loading, hydrogen pressure, temperature, solvent, and the nature of additives or bases. A data-driven analysis of literature trends shows that for asymmetric hydrogenations, only a few combinations of substrates, ligands, and conditions are frequently used, indicating that significant optimization space exists for new systems. nih.gov
A one-pot, two-step procedure for pyrrolidine synthesis was optimized by screening various oxidants and reductants and their equivalents. researchgate.net This systematic approach led to an efficient process that avoids the isolation of intermediates. For the asymmetric hydrogenation step towards this compound, a similar optimization table could be constructed to identify the ideal conditions.
Table 3: Hypothetical Optimization of Asymmetric Hydrogenation for a 3-Fluoro-3-acylpyrrolidine Precursor
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 20 | 25 | Methanol (B129727) | 85 | 92 |
| 2 | 0.5 | 20 | 25 | Methanol | 82 | 91 |
| 3 | 0.1 | 20 | 25 | Methanol | 75 | 91 |
| 4 | 0.5 | 50 | 25 | Methanol | 95 | 96 |
| 5 | 0.5 | 50 | 50 | Methanol | 98 | 94 |
| 6 | 0.5 | 50 | 25 | Ethanol | 93 | 97 |
| 7 | 0.5 | 50 | 25 | Ethanol | 96 | 98 |
This table is illustrative and represents a typical optimization workflow.
By carefully tuning reaction parameters, it is possible to steer the reaction towards the desired outcome, enhancing the efficiency and economic viability of the synthesis. Introducing co-solvents or additives can also play a critical role in modulating catalyst activity and selectivity. nih.gov
Chemical Transformations and Reactivity of the 3 Fluoropyrrolidin 3 Yl Methanol Scaffold
Functionalization of the Hydroxymethyl Moiety
The primary alcohol of (3-Fluoropyrrolidin-3-yl)methanol is a key site for introducing structural diversity. Its reactivity is typical of a primary alcohol, allowing for oxidation to aldehydes and carboxylic acids, and derivatization to form ethers, esters, and amines.
Oxidation Reactions
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. libretexts.orglibretexts.org
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation of primary alcohols to aldehydes. libretexts.org These reactions are generally carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid. For this compound, the pyrrolidine (B122466) nitrogen would likely require protection, for example as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions with the oxidizing agent.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol to a carboxylic acid. libretexts.org Again, protection of the pyrrolidine nitrogen is crucial to avoid undesired reactions. The resulting 3-fluoro-pyrrolidine-3-carboxylic acid is a valuable intermediate for the synthesis of various derivatives.
Table 1: Plausible Oxidation Reactions of this compound Derivatives
| Starting Material | Reagent | Product |
| N-Boc-(3-Fluoropyrrolidin-3-yl)methanol | PCC or DMP | N-Boc-3-fluoro-3-formylpyrrolidine |
| N-Boc-(3-Fluoropyrrolidin-3-yl)methanol | KMnO₄ or Jones Reagent | N-Boc-3-fluoro-pyrrolidine-3-carboxylic acid |
Derivatization to Ethers, Esters, and Amines
The hydroxymethyl group can be readily converted into other functional groups such as ethers, esters, and amines, further expanding the chemical space accessible from this scaffold.
Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.orgfluorine1.ru The pyrrolidine nitrogen should be protected to prevent N-alkylation. Given the steric hindrance around the tertiary carbon bearing the hydroxymethyl group, harsher reaction conditions or more reactive alkylating agents might be necessary.
Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivative, such as an acid chloride or anhydride. libretexts.org Common esterification methods like the Steglich or Yamaguchi esterifications, which utilize coupling agents like DCC or 2,4,6-trichlorobenzoyl chloride, respectively, can be employed. These reactions are often catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP). For sterically hindered alcohols, the use of highly reactive acylating agents or specific catalytic systems may be required. researchgate.net
Amines: The hydroxymethyl group can be converted to an amino group through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent reaction with an amine source, such as ammonia (B1221849) or a primary or secondary amine, leads to the formation of the desired amine derivative. chemistrysteps.com A direct synthesis of 3-aminomethyl-3-fluoropyrrolidines has been reported, involving the bromofluorination of N-Boc-3-methylenepyrrolidine, followed by nucleophilic displacement with azide (B81097) and subsequent reduction to the primary amine. acs.orgacs.org
Modifications at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is another key site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the generated acid. nih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for N-alkylation. For this compound, these reactions would typically be performed after protection of the hydroxymethyl group or by using a large excess of the alkylating agent if chemoselectivity is an issue.
N-Acylation: N-acylation is readily achieved by reacting the pyrrolidine with acid chlorides, acid anhydrides, or by using standard peptide coupling conditions with carboxylic acids. researchgate.net These reactions are usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. The resulting amides are generally stable and provide a means to introduce a wide variety of functional groups.
Formation of Amide Linkages
Amide bond formation is a crucial transformation in medicinal chemistry. Starting from this compound, amide linkages can be formed through several synthetic routes. One common strategy involves the conversion of the hydroxymethyl group to an amine, as described in section 3.1.2. The resulting (3-Fluoropyrrolidin-3-yl)methanamine can then be coupled with a carboxylic acid using standard peptide coupling reagents like HATU, HOBt/EDC, or by converting the carboxylic acid to a more reactive species like an acid chloride. acs.orgstudysmarter.co.uk
Alternatively, direct amidation of the alcohol with an amine can be achieved using specific catalytic systems, although this is a less common approach. researchgate.net
Table 2: Representative Amide Formation from this compound Derivatives
| Pyrrolidine Derivative | Coupling Partner | Coupling Conditions | Product |
| (3-Fluoropyrrolidin-3-yl)methanamine | Carboxylic Acid (R-COOH) | HATU, DIPEA, DMF | N-((3-Fluoropyrrolidin-3-yl)methyl)amide |
| (3-Fluoropyrrolidin-3-yl)methanamine | Acid Chloride (R-COCl) | Triethylamine, CH₂Cl₂ | N-((3-Fluoropyrrolidin-3-yl)methyl)amide |
Transformations Involving the Fluorine Atom
The fluorine atom on the C3 position of the pyrrolidine ring significantly influences the molecule's properties, including its basicity, lipophilicity, and metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive under standard synthetic conditions.
Nucleophilic substitution of the fluorine atom is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require harsh conditions or the presence of activating groups that are not present in the this compound scaffold. nih.gov In some specific cases, nucleophilic substitution of fluorine in activated aromatic or heterocyclic systems has been reported, but this is not directly applicable to the saturated pyrrolidine ring. beilstein-journals.org
Therefore, for most synthetic applications, the fluorine atom in this compound can be considered a stable substituent that imparts specific properties to the molecule without participating directly in chemical transformations. Its primary role is to modulate the physicochemical and pharmacological properties of the final compound.
Potential for Fluorine-Mediated Rearrangements
The presence of a highly electronegative fluorine atom on the pyrrolidine ring introduces the possibility of unique chemical reactivity, including fluorine-mediated rearrangements. This phenomenon often involves the participation of the fluorine atom or its lone pairs as a neighboring group, influencing the course of a reaction. wikipedia.orgyoutube.comlibretexts.org
Neighboring group participation (NGP) by fluorine is a well-documented effect that can lead to enhanced reaction rates and unexpected stereochemical outcomes. youtube.comlibretexts.org In the context of the this compound scaffold, if a reactive center is generated at a position suitable for interaction with the fluorine atom, rearrangements could occur. For example, the formation of a carbocation at a neighboring carbon could be influenced by the fluorine atom, potentially leading to the formation of a bridged fluoronium ion intermediate. The subsequent opening of this intermediate by a nucleophile could result in a rearranged product.
One potential rearrangement pathway could be initiated by the activation of the hydroxyl group followed by its departure to form a primary carbocation. While primary carbocations are generally unstable, the proximity of the nitrogen atom's lone pair in the pyrrolidine ring could lead to the formation of a bicyclic aziridinium (B1262131) ion. The fluorine atom's influence in such a scenario would be primarily inductive, affecting the stability of intermediates and transition states.
| Reaction Type | Proposed Intermediate | Potential Rearranged Product | Driving Force |
| Acid-catalyzed dehydration | Primary carbocation followed by aziridinium ion formation | Rearranged piperidine (B6355638) or other heterocyclic systems | Relief of ring strain, formation of a more stable carbocation |
It is important to note that the likelihood of such rearrangements is highly dependent on the specific reaction conditions, including the nature of the solvent, temperature, and the reagents employed. Further experimental and computational studies are necessary to fully elucidate the potential for and mechanisms of fluorine-mediated rearrangements in the this compound system.
Academic Applications in Medicinal Chemistry and Chemical Biology Research
(3-Fluoropyrrolidin-3-yl)methanol as a Versatile Medicinal Chemistry Scaffold
The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active compounds and approved drugs. This five-membered nitrogen heterocycle provides a three-dimensional framework that can effectively present substituents for interaction with biological targets. The introduction of a fluorine atom at the C3 position, alongside a hydroxymethyl group, imparts a range of desirable properties to the this compound scaffold, making it a valuable tool for medicinal chemists.
The strategic placement of a fluorine atom on the pyrrolidine ring of this compound has profound effects on its biological activity and pharmacokinetic profile. These effects stem from the fundamental electronic properties of fluorine and its influence on neighboring functional groups.
The strong electron-withdrawing nature of the fluorine atom significantly influences the basicity of the pyrrolidine nitrogen. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. Generally, the introduction of a fluorine atom beta to an amine nitrogen leads to a decrease in the pKa of the amine. This reduction in basicity can prevent unwanted protonation at physiological pH, which may enhance cell membrane permeability.
| Compound | Predicted pKa | Predicted LogP |
| Pyrrolidin-3-ylmethanol | ~10.5 | ~ -1.0 |
| This compound | ~9.5 - 10.0 | ~ -0.5 |
Note: The data in this table is illustrative and based on general principles of fluorine's effect on pKa and lipophilicity, as specific experimental values for this compound were not found in the reviewed literature. The LogP of fluorinated compounds is complex and can be influenced by various factors researchgate.net.
A common strategy in drug design is to block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, the metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and improved bioavailability. While the metabolic fate of this compound has not been specifically detailed, the general principle of enhanced metabolic stability through fluorination is well-established pfascentral.org. For example, fluorination has been successfully used to block the metabolism of various drug molecules, leading to improved pharmacokinetic profiles.
The ability of a drug to permeate biological membranes is crucial for its oral bioavailability and its ability to reach its target site of action. The modulation of both pKa and lipophilicity by the fluorine atom in this compound can have a significant impact on its membrane permeation. A lower pKa can lead to a higher proportion of the neutral, more lipophilic form of the molecule at physiological pH, which can facilitate passive diffusion across cell membranes. Furthermore, the increased lipophilicity conferred by the fluorine atom can also contribute to enhanced membrane partitioning. Studies on fluorinated aliphatics have shown a good correlation between changes in lipophilicity (logP) and water-membrane partition coefficients (logKp), indicating that even subtle modulations in lipophilicity due to fluorination can be relevant for membrane permeability.
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a fundamental concept in lead optimization. The this compound scaffold can be considered a bioisostere for other important structural motifs in drug molecules. For example, the fluorinated hydroxymethyl group can act as a bioisostere for a carboxylic acid, a phosphate group, or even a simple hydroxyl group, offering a different set of physicochemical properties while potentially maintaining or improving biological activity. The bioisosteric replacement of a hydroxyl group with a fluorine atom has been a successful strategy in the development of glycomimetics.
The conformational constraint imposed by the pyrrolidine ring, further influenced by the fluorine substituent, can be advantageous in designing analogues with improved target affinity and selectivity. The stereochemistry of the fluorine atom can stabilize specific ring puckering conformations of the pyrrolidine, which can be critical for optimal interaction with a protein binding pocket. The synthesis of conformationally constrained mimics of fluorinated and hydroxylated pyrrolidines has been explored to understand the influence of substituents on conformation acs.org.
The unique properties of the this compound scaffold make it an attractive building block for the development of targeted therapeutics. Its ability to modulate key pharmacokinetic parameters and to act as a versatile scaffold for further chemical modification allows for its incorporation into a wide range of drug candidates. While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the broader class of fluorinated pyrrolidines is well-represented in drug discovery pipelines. For instance, fluorinated pyrrolidine derivatives have been investigated as inhibitors for various enzymes and as ligands for G-protein coupled receptors. The pyrrolidine scaffold itself is a key component of many FDA-approved drugs.
The development of novel therapeutics often involves the iterative process of structure-activity relationship (SAR) studies. The commercial availability of enantiomerically pure forms of this compound provides medicinal chemists with the tools to systematically explore the impact of stereochemistry on biological activity.
Impact of Fluorine Substitution on Bioactivity and Pharmacokinetics
Exploration in Enzyme and Receptor Ligand Design
The unique structural features of this compound, particularly the presence of a fluorine atom and a hydroxymethyl group on a pyrrolidine ring, have made it a valuable scaffold in the design of enzyme inhibitors and receptor ligands. The fluorine atom can modulate the compound's pKa, lipophilicity, and metabolic stability, while the hydroxymethyl group provides a point for further chemical modification. These properties are highly advantageous in the development of targeted therapeutics.
Development of Enzyme Inhibitors (e.g., Prolyl Oligopeptidase)
The pyrrolidine scaffold is a key structural motif in many enzyme inhibitors. The introduction of a fluorine atom, as seen in this compound, can significantly enhance the inhibitory potency and selectivity of these compounds.
A notable example is in the development of inhibitors for prolyl oligopeptidase (POP), a serine protease implicated in neurological and psychiatric disorders. Research has led to the synthesis of potent POP inhibitors derived from a fluorinated pyrrolidine scaffold. One such derivative, N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine, has demonstrated significant inhibitory activity. The presence of the fluorine atom in the pyrrolidine ring is crucial for its high affinity and potent inhibition of the enzyme.
| Compound | Target Enzyme | Key Structural Feature | Significance |
| N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | Prolyl Oligopeptidase (POP) | 3-Fluoropyrrolidine (B48656) | Potent and selective inhibition |
Design of Receptor Modulators and Antagonists
The versatility of the this compound scaffold extends to the design of receptor modulators and antagonists. The ability to introduce various substituents onto the pyrrolidine nitrogen and the hydroxymethyl group allows for the fine-tuning of the molecule's interaction with specific receptor subtypes. This adaptability is crucial for developing ligands with desired pharmacological profiles, such as agonists, antagonists, or allosteric modulators. The fluorine atom can play a critical role in enhancing binding affinity and selectivity by participating in favorable interactions within the receptor's binding pocket.
While specific examples directly utilizing the this compound core for a broad range of receptor modulators are still emerging in publicly available literature, the foundational principles of medicinal chemistry strongly support its potential. The strategic placement of fluorine can lead to improved metabolic stability and bioavailability, key properties for effective receptor modulators.
Investigations into Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) represent a challenging but increasingly important class of therapeutic targets. The development of small molecules that can modulate these interactions holds great promise for treating a variety of diseases. The three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of PPI modulators.
The pyrrolidine ring can serve as a rigid core to which different functional groups can be appended to mimic the key amino acid residues at the interface of a PPI. The fluorine atom can be used to enhance binding affinity and specificity through non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein surfaces. Although specific and detailed research on this compound derivatives as PPI modulators is not yet widely published, the principles of rational drug design suggest its utility in this innovative area of research.
Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
The pyrrolidine ring is a versatile scaffold found in a wide array of biologically active compounds. SAR studies on various pyrrolidine derivatives have revealed key insights into their therapeutic potential. For instance, substitutions on the pyrrolidine ring can significantly impact the anticancer and antibacterial activities of these compounds nih.gov. The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can also lead to different biological profiles due to varied binding modes with target proteins nih.gov.
In the context of fluorinated pyrrolidine derivatives, the position and stereochemistry of the fluorine atom are critical determinants of biological activity. The fluorine atom can influence the conformation of the pyrrolidine ring, which in turn affects how the molecule interacts with its biological target. Furthermore, the electronic properties of fluorine can alter the acidity or basicity of nearby functional groups, impacting binding interactions.
SAR studies on pyrrolidine-based compounds have shown that:
The nature of the substituent on the pyrrolidine nitrogen significantly influences activity.
The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for potent biological activity.
The presence and nature of functional groups on the side chain attached to the pyrrolidine ring can be optimized to enhance potency and selectivity.
While comprehensive SAR studies specifically focused on a broad range of this compound derivatives are still an active area of research, the existing knowledge on related fluorinated and non-fluorinated pyrrolidines provides a strong foundation for the rational design of new therapeutic agents based on this promising scaffold.
| Structural Modification | Impact on Biological Activity |
| Substitution on Pyrrolidine Nitrogen | Modulates potency and selectivity |
| Stereochemistry at C3-position | Often critical for target binding |
| Functionalization of Hydroxymethyl Group | Allows for optimization of pharmacokinetic properties |
| Position of Fluorine Atom | Influences pKa, conformation, and metabolic stability |
Stereochemical Impact and Chiral Applications in Research
Importance of Absolute Configuration in Biological Activity
The absolute configuration of a chiral molecule is paramount in determining its biological activity. mdpi.comnih.gov Biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. mdpi.com
The significance of stereochemistry is evident in the development of novel therapeutics targeting voltage-gated sodium channels. For instance, a derivative of (3-Fluoropyrrolidin-3-yl)methanol, specifically (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318), has been identified as a potent dual blocker of Nav1.7 and Nav1.8 channels, which are key targets for the treatment of pain. nih.gov The selection of the (R)-enantiomer of the 3-fluoropyrrolidine (B48656) moiety was crucial for achieving the desired potency and selectivity profile. nih.gov
Similarly, studies on chiral pyrrolidine (B122466) inhibitors of neuronal nitric oxide synthase (nNOS) have shown that the chirality of the pyrrolidine core dictates the binding mode and affinity to the enzyme. nih.gov Fluorine substitution, in particular, can influence the inhibitor's potency and selectivity over related isozymes. nih.gov The conformational stability of the pyrrolidine ring is significantly influenced by the presence and stereochemistry of fluorine substituents, which in turn affects how the molecule fits into a target's binding site. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Table 1: Example of Stereochemistry-Dependent Biological Activity
| Compound Fragment | Configuration | Biological Target | Implication |
|---|---|---|---|
| 3-Fluoropyrrolidine | (R)- | Nav1.7 / Nav1.8 | Potent channel blocker for pain treatment nih.gov |
| Chiral Pyrrolidines | (S)- or (R)- | Neuronal Nitric Oxide Synthase (nNOS) | Determines binding mode and inhibitory selectivity nih.gov |
Chiral Building Block Applications for Complex Molecules
Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex molecules, such as pharmaceuticals and natural products. ed.ac.ukchim.itrsc.org Their use allows chemists to introduce specific stereocenters into a target molecule with a high degree of control, avoiding the need for difficult chiral separations later in the synthesis. This compound, in its enantiomerically pure forms, serves as a valuable chiral building block.
The pyrrolidine ring is a common structural motif in a vast number of biologically active compounds, including many approved drugs. chim.itmdpi.com The incorporation of a fluorine atom onto this scaffold provides a way to fine-tune the properties of the final molecule. The discovery of the pain therapeutic candidate ABBV-318 highlights the role of (R)-(3-Fluoropyrrolidin-3-yl)methanol as a key building block for constructing complex drug molecules. nih.gov Its synthesis allows for the direct incorporation of the fluorinated chiral center into the final quinoline-based structure.
The versatility of the pyrrolidine scaffold is demonstrated in the synthesis of numerous drugs, where precursors like hydroxyproline (B1673980) are used to build complex structures for treating hepatitis C (e.g., Daclatasvir, Paritaprevir) and other conditions. mdpi.com this compound fits into this paradigm as a next-generation building block, offering the added benefits of a stereospecific fluorine atom.
Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.comnih.gov After the reaction, the auxiliary is removed and can often be recovered for reuse. The structural features of this compound, namely its chiral center and its alcohol and secondary amine functional groups, give it the potential to be used as a chiral auxiliary. For example, the amine could be acylated by a prochiral substrate, and the stereocenter could then direct subsequent reactions, such as enolate alkylation or aldol (B89426) additions, similar to the well-established Evans oxazolidinones or pseudoephedrine amides. wikipedia.orgnih.gov
Furthermore, chiral molecules containing donor atoms like nitrogen and oxygen can act as ligands that coordinate to a metal center, forming a chiral catalyst for asymmetric reactions. google.comgoogle.com Such catalysts are instrumental in producing enantiomerically pure compounds on an industrial scale. The structure of this compound makes it a candidate for a bidentate ligand, where both the pyrrolidine nitrogen and the methanol (B129727) oxygen could coordinate to a metal. This chiral environment around the metal could then influence the stereochemical outcome of reactions like asymmetric hydrogenation or cross-coupling. nih.gov While specific applications of this compound as a chiral auxiliary or ligand are not yet prominently documented, its structure is analogous to other successful chiral ligands and auxiliaries, suggesting a promising area for future research.
Table 2: Potential Asymmetric Synthesis Applications
| Application Type | Required Structural Features | Mechanism of Action | Potential Reaction |
|---|---|---|---|
| Chiral Auxiliary | Chiral center, recoverable functional group (amine/alcohol) | Covalently attached to substrate to direct stereoselective bond formation wikipedia.org | Asymmetric alkylation, aldol reactions |
Development of Optically Pure Fluorinated Pyrrolidine Ferroelectrics
Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful in memory, sensor, and optical applications. There is a growing interest in molecular ferroelectrics, particularly those based on chiral molecules. mdpi.com Chirality can break the inversion symmetry required for ferroelectricity, and the use of optically pure compounds is often essential.
Fluorination is a known strategy for designing and enhancing ferroelectric properties in molecular materials. sigmaaldrich.comnih.gov The high electronegativity of fluorine can increase dipole moments and strengthen intermolecular interactions, which are crucial for establishing long-range polar order. Research has shown that fluorination can induce ferroelectricity in materials that are otherwise non-polar. sigmaaldrich.comnih.gov For example, fluorination of lead iodide perovskites and dihydrocholesteryl benzoate (B1203000) has successfully produced new ferroelectric materials. nih.govnih.gov
While research has not yet specifically reported on ferroelectrics derived from this compound, the combination of chirality and fluorination within this molecule makes it an intriguing candidate for this field. The development of chiral ferroelectric thin films whose polarization can be modulated by circularly polarized light points to the advanced photonic applications that can arise from optically active molecular ferroelectrics. nih.govvt.edu The exploration of optically pure fluorinated pyrrolidines could therefore open new avenues in the design of advanced functional materials.
Computational and Theoretical Investigations of 3 Fluoropyrrolidin 3 Yl Methanol
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions within the molecule and with its environment, MD provides a detailed view of its conformational dynamics. mdpi.commdpi.com For (3-Fluoropyrrolidin-3-yl)methanol, MD simulations are crucial for understanding how the introduction of a fluorine atom influences the flexibility and preferred shapes (conformations) of the pyrrolidine (B122466) ring.
The substitution of hydrogen with a fluorine atom can significantly alter the conformational preferences of the pyrrolidine ring, a phenomenon known as the gauche effect, which can favor specific puckered conformations. nih.gov Fluorination is known to alter the pucker of the pyrrolidine ring, which in turn affects how the molecule is recognized by biological systems. nih.gov MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This analysis often involves tracking key geometric parameters, such as dihedral angles, over the course of the simulation. For instance, simulations can reveal the equilibrium between different ring pucker states, such as C2-endo and C2-exo, and the orientation of the hydroxymethyl and fluorine substituents.
These simulations are typically performed by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions, and the system's trajectory is calculated by integrating Newton's laws of motion. mdpi.com The resulting trajectories, often spanning nanoseconds to microseconds, provide a statistical ensemble of conformations, from which thermodynamic and structural properties can be derived. researchgate.net
Table 1: Illustrative Conformational Population Analysis of this compound from a Hypothetical MD Simulation
| Pyrrolidine Ring Pucker | Predominant Dihedral Angle (C2-N-C5-C4) | Population (%) | Relative Energy (kcal/mol) |
| Envelope (E) | ~0° | 65 | 0.00 |
| Twisted (T) | ~20° | 30 | 0.85 |
| Other | N/A | 5 | >1.50 |
Note: This data is illustrative and represents typical outputs from an MD simulation analysis.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and reactivity descriptors for this compound. researchgate.net Fluorine, being the most electronegative element, has a profound impact on the electronic structure of a molecule, which can be precisely quantified through these calculations. emerginginvestigators.org
Key properties derived from quantum chemical calculations include:
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MESP would likely show a region of negative potential around the fluorine and oxygen atoms and positive potential near the amine and hydroxyl protons.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability. researchgate.netemerginginvestigators.org
Mulliken Charge Analysis: This analysis distributes the total electron population among the atoms in the molecule, providing insight into the local electronic environment and the effect of the electronegative fluorine atom. emerginginvestigators.org
These calculations help predict how the molecule will interact with other chemical species and can explain the influence of fluorination on properties like acidity, basicity, and hydrogen bonding capacity. researchgate.net
Table 2: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | (3-Pyrrolidin-3-yl)methanol (Non-fluorinated) | This compound |
| HOMO Energy (eV) | -6.8 | -7.2 |
| LUMO Energy (eV) | 1.5 | 1.2 |
| HOMO-LUMO Gap (eV) | 8.3 | 8.4 |
| Dipole Moment (Debye) | 2.1 | 3.5 |
Note: This data is hypothetical, intended to illustrate the expected electronic effects of fluorination.
Docking Studies and Binding Affinity Predictions with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. nih.gov For this compound, docking studies can be used to hypothesize its interaction with various receptors, such as kinases, ion channels, or enzymes, where the pyrrolidine scaffold is a known pharmacophore.
The docking process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. The presence of the fluorine atom can introduce unique interactions, such as halogen bonds or strong electrostatic contacts, potentially enhancing binding affinity and selectivity. The conformational preferences determined by MD simulations can be used to inform the starting poses for docking, leading to more accurate predictions.
Table 3: Example Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
| Target Protein | Hypothetical Serine/Threonine Kinase (PDB ID: XXXX) |
| Binding Affinity Score (kcal/mol) | -8.2 |
| Key Interacting Residues | |
| Hydrogen Bond | Asp145 (backbone), Glu121 (side chain) |
| Hydrophobic Interaction | Leu75, Val83, Ile130 |
| Electrostatic Interaction | Lys65 (with Fluorine atom) |
Note: This data is for illustrative purposes, as the binding affinity and interactions are target-specific.
Predictive Modeling for Structure-Property Relationships
Predictive modeling, often in the form of Quantitative Structure-Property Relationship (QSPR) models, uses a molecule's structure to predict its physicochemical properties. nih.gov These models are vital in early drug discovery for assessing a compound's "drug-likeness," including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov For this compound, these models can estimate properties critical for its bioavailability and disposition in the body.
Fluorination is a common strategy in medicinal chemistry to modulate properties such as:
Lipophilicity (LogP): The introduction of fluorine often increases lipophilicity, which can affect membrane permeability and protein binding. researchgate.netchapman.edu
Basicity (pKa): The electron-withdrawing nature of fluorine typically lowers the pKa of nearby basic groups, such as the pyrrolidine nitrogen. chapman.edu
Metabolic Stability: Fluorine substitution at a metabolically vulnerable site can block oxidation by metabolic enzymes, thereby increasing the compound's half-life. emerginginvestigators.org
Membrane Permeability: Properties like the polar surface area (PSA) and the number of hydrogen bond donors/acceptors are used to predict a molecule's ability to cross biological membranes, such as the blood-brain barrier. nih.gov
Machine learning and statistical models are trained on large datasets of compounds with known properties to make these predictions based on calculated molecular descriptors. nih.gov
Table 4: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 119.14 | Adherence to Lipinski's Rule of Five |
| cLogP | 0.45 | Lipophilicity and membrane permeability |
| pKa (amine) | 8.9 | Degree of ionization at physiological pH |
| Polar Surface Area (Ų) | 43.7 | Influences cell permeability |
| Hydrogen Bond Donors | 2 | Intermolecular interaction potential |
| Hydrogen Bond Acceptors | 3 | Intermolecular interaction potential |
Note: These values are estimations from computational property prediction tools and are for illustrative purposes.
Q & A
Q. What are the established synthetic routes for (3-Fluoropyrrolidin-3-yl)methanol, and how can purity be optimized?
The compound is synthesized via multi-step protocols, often involving carbamate intermediates and fluorination. A representative method (Scheme 2 in ) uses tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate as a precursor, followed by deprotection with gaseous ammonia. Key steps include:
- Step d : Coupling of the fluorinated pyrrolidine intermediate.
- Step f : Use of gaseous ammonia (instead of ammonia in methanol) to avoid side reactions and improve yield .
Methodological Tip : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMSO for solubility) and temperature (room temperature for ammonia gas reactions) to minimize byproducts.
Q. How is the structure of this compound confirmed spectroscopically?
Critical characterization data includes:
| Technique | Key Observations | Structural Insights |
|---|---|---|
| HRMS (ESI) | [M+H]⁺: 407.0943 (calc. 407.0954) | Confirms molecular formula (C₁₉H₁₈Cl₂FN₅) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 3.78–3.68 (2H, m), 3.31 (2H, br s) | Assigns pyrrolidine protons and methanol CH₂ group |
| Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates. Compare experimental shifts with computed values (DFT) for ambiguous signals. |
Q. What precautions are necessary for handling this compound in the lab?
While specific toxicology data for this compound is limited, the methanol moiety suggests potential volatility and toxicity. Follow general guidelines for fluorinated amines:
- Use fume hoods for synthesis/purification.
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate side-product formation during synthesis?
- Ammonia Source : Gaseous ammonia (vs. NH₃ in methanol) reduces solvent interference and improves nucleophilic substitution efficiency in step f .
- Temperature Control : Lower temperatures (0–5°C) during fluorination steps minimize ring-opening side reactions.
Experimental Design : Conduct a factorial design varying ammonia concentration, solvent polarity, and temperature. Use LC-MS to quantify byproducts .
Q. How should discrepancies between calculated and observed HRMS data be resolved?
The slight mismatch in HRMS ([M+H]⁺: observed 407.0943 vs. calculated 407.0954) may arise from isotopic abundance or ion suppression. Methodological Approach :
- Repeat measurements with higher-resolution instruments (e.g., Q-TOF).
- Cross-validate with ¹³C NMR or IR to confirm functional groups .
Q. What chromatographic conditions are optimal for purifying this compound?
Q. How can computational modeling guide structural modifications for enhanced stability?
- DFT Calculations : Predict the energy barrier for fluoropyrrolidine ring puckering, which affects conformational stability.
- MD Simulations : Model solvation effects in polar solvents (e.g., methanol) to assess aggregation tendencies .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
